4-Bromo-1,1,2-trifluoro-1-butene
Overview
Description
4-Bromo-1,1,2-trifluoro-1-butene is an organic compound with the molecular formula C₄H₄BrF₃ and a molecular weight of 188.97 g/mol . It is a clear, colorless to brown-yellow liquid that is not miscible with water but can dissolve in organic solvents such as ethanol and ether . This compound is commonly used as a building block in organic synthesis, chemical research, and pharmaceuticals .
Mechanism of Action
Target of Action
4-Bromo-1,1,2-trifluoro-1-butene is primarily used as a fluorinated building block in organic synthesis
Mode of Action
The compound reacts with potassium hydroxide in the presence of tetrabutylammonium bromide , a phase transfer catalyst, to afford 1,1,2-trifluoro-1,3-butadiene . This reaction suggests that the compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a hydroxide ion.
Result of Action
Its primary use as a building block in organic synthesis suggests that its main role is as an intermediate in the synthesis of more complex molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base (like potassium hydroxide) and a phase transfer catalyst (like tetrabutylammonium bromide) is necessary for it to react and form 1,1,2-trifluoro-1,3-butadiene
Preparation Methods
4-Bromo-1,1,2-trifluoro-1-butene can be synthesized through various methods. One common synthetic route involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutylene using zinc, iron, magnesium, aluminum, tin, copper, or manganese as the dehalogenation agent in water as a solvent . This method offers high yield, a simple separation process, and low cost . Another method involves the reaction of this compound with potassium hydroxide in the presence of a phase-transfer catalyst, tetrabutylammonium bromide, to produce 1,1,2-trifluoro-1,3-butadiene .
Chemical Reactions Analysis
4-Bromo-1,1,2-trifluoro-1-butene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atom with other functional groups.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as 1,1,2-trifluoro-1,3-butadiene.
Addition Reactions: It can participate in addition reactions with electrophiles, such as halogens, to form dihalogenated products.
Common reagents used in these reactions include potassium hydroxide, tetrabutylammonium bromide, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-1,1,2-trifluoro-1-butene is widely used in scientific research due to its versatility as a fluorinated building block. Its applications include:
Organic Synthesis: It is used to synthesize various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Chemical Research: It serves as a reagent in the development of new chemical reactions and methodologies.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients and intermediates.
Comparison with Similar Compounds
4-Bromo-1,1,2-trifluoro-1-butene can be compared with other similar compounds, such as:
1,1,2-Trifluoro-1-butene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-1,1,2-trifluoro-1-butane: Saturated analog, less reactive in elimination reactions.
1,1,2-Trifluoro-1,3-butadiene: Formed from the elimination reaction of this compound, used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
4-bromo-1,1,2-trifluorobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCQMFYIFUDARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146838 | |
Record name | 4-Bromo-1,1,2-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
10493-44-4 | |
Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10493-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-1,1,2-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,1,2-trifluorobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.914 | |
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Record name | 4-BROMO-1,1,2-TRIFLUORO-1-BUTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q79PK8P9BW | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4-Bromo-1,1,2-trifluorobut-1-ene and copolymerizing it with vinylidene fluoride?
A1: 4-Bromo-1,1,2-trifluorobut-1-ene (C4Br) serves as a valuable monomer for modifying the properties of poly(vinylidene fluoride) (PVDF). By incorporating C4Br into the PVDF chain, researchers can introduce reactive bromine sites. These sites offer opportunities for further chemical modifications, allowing for the fine-tuning of the polymer's characteristics. [, ]
Q2: How does the reactivity of 4-Bromo-1,1,2-trifluorobut-1-ene compare to vinylidene fluoride during copolymerization?
A2: Research indicates that vinylidene fluoride (VDF) exhibits higher reactivity compared to 4-Bromo-1,1,2-trifluorobut-1-ene (C4Br) during the radical copolymerization process. This is evidenced by the reactivity ratios determined at 50°C: rVDF = 0.96 ± 0.67 and rC4Br = 0.09 ± 0.63. This difference in reactivity suggests that VDF has a greater tendency to react with itself, leading to a higher incorporation of VDF units within the copolymer chain compared to C4Br. [, ]
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